

Unraveling the Target: The Challenge of Evaluating 4-Methylquinolin-7-amine Selectivity

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Compound of Interest

Compound Name: 4-Methylquinolin-7-amine

Cat. No.: B054068

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Despite the broad biological activities associated with the quinoline scaffold, a specific primary molecular target for **4-Methylquinolin-7-amine** remains elusive in publicly available scientific literature. This absence of a well-defined target precludes a detailed analysis of its selectivity and a direct comparison with alternative compounds.

The 4-aminoquinoline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic effects, including anticancer, antimalarial, and antibacterial properties. However, the precise biological role of **4-Methylquinolin-7-amine** has not been explicitly characterized. While research has explored the activity of structurally similar compounds, such as 7-amino-4-methylquinolin-2(1H)-one and other quinoline derivatives targeting enzymes like RIPK2 or Src kinase, this information cannot be directly extrapolated to delineate the primary mechanism of action for **4-Methylquinolin-7-amine**.

Without a known primary target, a comprehensive evaluation of the compound's selectivity—its ability to interact with the intended target while minimizing off-target effects—cannot be performed. Such an analysis is fundamental in drug development for predicting potential therapeutic efficacy and adverse effects.

General Biological Activities of the 4-Aminoquinoline Class

While a specific target for **4-Methylquinolin-7-amine** is not established, the broader class of 4-aminoquinolines has been extensively studied, revealing a range of biological activities. This

general overview can provide a contextual understanding of the potential therapeutic areas for quinoline-based compounds.

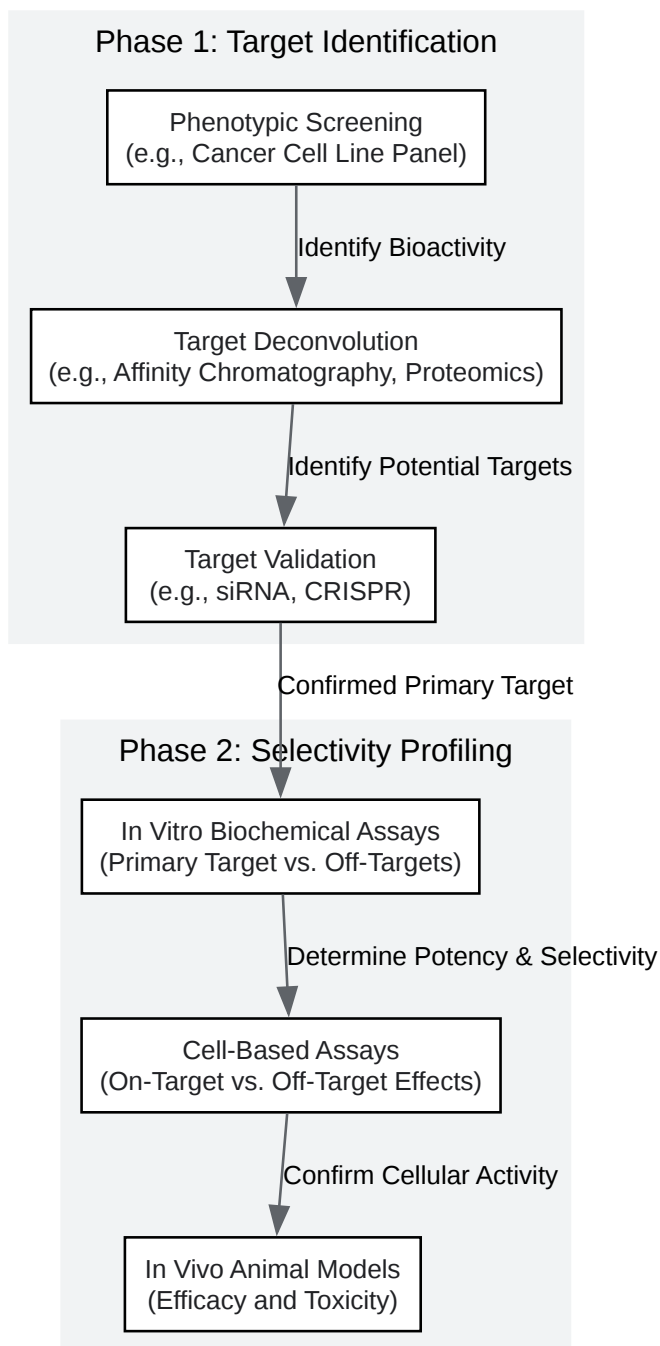
Table 1: Overview of Biological Activities of 4-Aminoquinoline Derivatives

Biological Activity	Examples of Targets/Pathways	Example Compounds (Not 4-Methylquinolin-7-amine)
Anticancer	Kinase Inhibition (e.g., PI3K, Akt, Src), DNA Intercalation, Autophagy Modulation	Chloroquine, Amodiaquine Derivatives
Antimalarial	Inhibition of Heme Polymerization	Chloroquine, Hydroxychloroquine
Antibacterial	Inhibition of DNA Gyrase and Topoisomerase IV	Fluoroquinolones (structurally related)
Anti-inflammatory	Modulation of Toll-like Receptors (TLRs), Inhibition of Inflammatory Cytokines	Certain Chloroquine Analogs

Hypothetical Experimental Workflow for Target Identification and Selectivity Profiling

To evaluate the selectivity of a compound like **4-Methylquinolin-7-amine**, a systematic experimental approach would be necessary, starting with the identification of its primary biological target.

Hypothetical Workflow for Target Identification and Selectivity Profiling

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